molecular formula C14H14BClO4 B2698917 2-(2-Chloro-6-methoxyphenyl)-6-methoxyphenylboronic acid CAS No. 2377607-94-6

2-(2-Chloro-6-methoxyphenyl)-6-methoxyphenylboronic acid

Cat. No.: B2698917
CAS No.: 2377607-94-6
M. Wt: 292.52
InChI Key: LKTFQTFAMQVFRL-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methoxyphenyl)-6-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid functional group attached to a phenyl ring that is substituted with chloro and methoxy groups, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methoxyphenyl)-6-methoxyphenylboronic acid typically involves the reaction of 2-chloro-6-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in a solvent such as toluene or ethanol, and the temperature is maintained between 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product with minimal impurities. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methoxyphenyl)-6-methoxyphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenylboronic acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phenols and quinones.

    Reduction: Methoxyphenylboronic acid.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(2-Chloro-6-methoxyphenyl)-6-methoxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules and ions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methoxyphenyl)-6-methoxyphenylboronic acid primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired biaryl product. The chloro and methoxy substituents on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxyphenylboronic acid: Lacks the additional methoxy group, which can affect its reactivity and solubility.

    2-Methoxyphenylboronic acid: Lacks both the chloro and additional methoxy groups, making it less versatile in certain synthetic applications.

    Phenylboronic acid: The simplest boronic acid, lacking any substituents on the phenyl ring, which can limit its reactivity and selectivity in cross-coupling reactions.

Uniqueness

2-(2-Chloro-6-methoxyphenyl)-6-methoxyphenylboronic acid is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. These substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

[2-(2-chloro-6-methoxyphenyl)-6-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BClO4/c1-19-11-7-4-6-10(16)13(11)9-5-3-8-12(20-2)14(9)15(17)18/h3-8,17-18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTFQTFAMQVFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1OC)C2=C(C=CC=C2Cl)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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